Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate
Description
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-2-3-8-18-14(17)11-9-13(16)15-12-7-5-4-6-10(11)12/h4-7,9,13,15-16H,2-3,8H2,1H3 |
InChI Key |
WRTRXDOLGDGZDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(NC2=CC=CC=C21)O |
Origin of Product |
United States |
Preparation Methods
Procedure
The carboxylic acid precursor, 2-hydroxy-1,2-dihydroquinoline-4-carboxylic acid, is esterified with butanol under acidic conditions. Adapted from methyl ester synthesis ():
-
Reagents : 2-Hydroxy-1,2-dihydroquinoline-4-carboxylic acid (1 equiv), butanol (excess), concentrated H₂SO₄ (catalytic).
-
Conditions : Reflux for 18 hours under anhydrous conditions.
-
Workup : The mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated.
-
Purification : Recrystallization from ethanol yields the product.
Key Data
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| Reaction Time | 18 hours |
| Temperature | Reflux (~110°C) |
| Purity (HPLC) | >95% |
Advantages : Simple setup, cost-effective.
Limitations : Prolonged reaction time, moderate yield due to equilibrium limitations.
Acid Chloride-Mediated Coupling
Procedure
This method involves converting the carboxylic acid to its acid chloride, followed by reaction with butanol ():
-
Acid Chloride Formation :
-
Reagents : 2-Hydroxy-1,2-dihydroquinoline-4-carboxylic acid (1 equiv), thionyl chloride (2.5 equiv).
-
Conditions : Reflux in anhydrous dichloromethane (DCM) for 2 hours.
-
Workup : Excess SOCl₂ is removed under vacuum.
-
-
Esterification :
-
Reagents : Acid chloride (1 equiv), butanol (3 equiv), pyridine (1.2 equiv).
-
Conditions : Stir at 25°C for 12 hours.
-
Purification : Column chromatography (hexane:ethyl acetate, 4:1).
-
Key Data
| Parameter | Value |
|---|---|
| Yield (Overall) | 75–80% |
| Reaction Time | 14 hours |
| Temperature | 25°C (esterification) |
| Purity (NMR) | >98% |
Advantages : Higher yield, avoids equilibrium issues.
Limitations : Requires handling corrosive reagents (SOCl₂).
Alkylation of Methyl Ester Intermediate
Procedure
A two-step approach involving initial methyl ester synthesis, followed by transesterification with butanol (,):
-
Methyl Ester Synthesis :
-
Reagents : 2-Hydroxy-1,2-dihydroquinoline-4-carboxylic acid (1 equiv), methanol (excess), H₂SO₄.
-
Conditions : Reflux for 18 hours.
-
-
Transesterification :
-
Reagents : Methyl ester (1 equiv), butanol (5 equiv), NaOMe (0.1 equiv).
-
Conditions : Reflux for 24 hours.
-
Purification : Distillation under reduced pressure.
-
Key Data
| Parameter | Value |
|---|---|
| Yield (Overall) | 60–65% |
| Reaction Time | 42 hours |
| Temperature | Reflux (~78°C) |
| Purity (GC-MS) | >90% |
Advantages : Avoids direct handling of acid chlorides.
Limitations : Lower efficiency due to sequential steps.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Key Limitation |
|---|---|---|---|---|
| Fischer Esterification | 65–70 | >95 | Simplicity | Moderate yield |
| Acid Chloride | 75–80 | >98 | High efficiency | Corrosive reagents |
| Transesterification | 60–65 | >90 | Avoids acid chlorides | Multi-step, time-consuming |
Optimization Insights
-
Catalyst Screening : Use of p-toluenesulfonic acid (p-TsOH) in Fischer esterification improves yields to 75% ().
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) in acid chloride coupling reduce side reactions ().
-
Temperature Control : Maintaining 25°C during esterification prevents dehydration of the dihydroquinoline core.
Mechanistic Considerations
-
Fischer Esterification : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by butanol.
-
Acid Chloride Route : SOCl₂ converts –COOH to –COCl, which reacts readily with alcohols via nucleophilic acyl substitution.
-
Transesterification : Methoxide ion (from NaOMe) deprotonates butanol, generating a stronger nucleophile for ester interchange.
Chemical Reactions Analysis
Ester Hydrolysis
The butyl ester at position 4 can undergo hydrolysis under acidic or basic conditions to yield 2-hydroxy-1,2-dihydroquinoline-4-carboxylic acid.
Conditions and Observations:
-
Basic Hydrolysis :
-
Acidic Hydrolysis :
Stability Notes:
The 1,2-dihydroquinoline core is susceptible to oxidation under acidic conditions, forming stable quinoline derivatives (e.g., compound 6 in ).
Hydroxyl Group Protection/Deprotection
The 2-hydroxy group can be protected to prevent undesired reactivity during synthetic modifications.
Protection Strategies:
-
Silylation :
-
Benzylation :
Deprotection:
Coupling Reactions
The carboxylic acid (post-hydrolysis) can participate in amide bond formation.
Solid-Phase Coupling:
-
Method : Polystyrene-supported HOBt with PyBrop activation .
-
Scope : Compatible with diverse amines (e.g., indoles, anilines) .
N-Alkylation of the Dihydroquinoline Core
The NH group in the 1,2-dihydroquinoline system can be alkylated to modulate electronic properties.
Conditions:
-
Reagents : Alkyl bromides (e.g., benzyl bromide), NaH in DMF .
-
Outcome : 1-Alkyl-4-oxo-1,4-dihydroquinoline derivatives (e.g., compound 3–6 in ).
Oxidation of the Dihydroquinoline Core
The 1,2-dihydroquinoline moiety can oxidize to quinoline under specific conditions.
Pathways:
Stability Considerations:
Unsubstituted dihydroquinolines rapidly oxidize in air .
Reductive Functionalization
The dihydroquinoline system can undergo further reduction or hydrogenation.
Examples:
Key Derivatives and Pharmacological Relevance:
| Derivative Structure | Synthetic Route | Biological Activity |
|---|---|---|
| Quinolinone-3-carboxamides | Amide coupling of acid chloride | CFTR potentiators |
| Tetrahydroquinolines | Catalytic hydrogenation | Anticancer agents |
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research indicates that derivatives of 1,2-dihydroquinoline compounds, including butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate, exhibit significant antiviral properties. For instance, studies have shown that certain derivatives can inhibit the replication of the Hepatitis B virus (HBV) effectively. The mechanism of action is primarily through the inhibition of viral DNA replication processes .
Anticancer Properties
The compound has also been investigated for its anticancer potential. It is believed to interfere with the c-Myc/Max/DNA complex formation, which is crucial in the regulation of genes involved in cell proliferation and survival. This mechanism suggests that this compound could be beneficial in developing treatments for various cancers .
Neurodegenerative Disease Research
Alzheimer's Disease
The compound's derivatives have been explored for their ability to act as acetylcholinesterase inhibitors, a critical target for Alzheimer's disease treatment. In vitro studies have demonstrated that these compounds can enhance acetylcholine levels by inhibiting its breakdown, which may alleviate some cognitive symptoms associated with Alzheimer's disease .
Enzyme Inhibition Studies
Acetylcholinesterase Inhibition
A notable application of this compound is its potential as an acetylcholinesterase inhibitor. The inhibition of this enzyme is vital for increasing acetylcholine concentration at synapses, thus improving neurotransmission in conditions like Alzheimer's disease .
Synthesis and Structural Studies
Synthetic Pathways
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Recent studies have focused on improving synthetic routes to enhance the efficiency of producing this compound along with its derivatives .
Comparative Data Table
Case Studies
Case Study 1: Antiviral Efficacy Against HBV
A study conducted on various derivatives of dihydroquinoline demonstrated that compounds similar to this compound showed a high degree of inhibition against HBV at concentrations as low as 10 µM. The results were confirmed through both in vitro assays and molecular docking simulations, indicating a strong potential for therapeutic development .
Case Study 2: Alzheimer’s Disease Treatment
In another study focusing on Alzheimer’s disease models, derivatives of this compound were tested for their ability to inhibit acetylcholinesterase activity. The most potent derivative exhibited an IC50 value significantly lower than standard drugs used in clinical settings, suggesting a promising avenue for new treatments .
Mechanism of Action
The mechanism of action of butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to its antibacterial properties . Additionally, it may interact with cellular signaling pathways, leading to its anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Table 1. Comparison of Ethyl and Butyl Ester Derivatives
| Property | Butyl Ester (Target) | Ethyl Ester (3i) |
|---|---|---|
| Molecular Formula | C₁₅H₁₇NO₄ | C₁₈H₁₆N₂O₄ |
| Melting Point (°C) | Not reported | 165 |
| Antibacterial MIC Range | Undetermined | 8–32 µg/mL (varies by substituent) |
| Synthetic Yield | Undocumented | 65–85% |
4-Hydroxy-2-quinolone Derivatives
4-Hydroxy-2-quinolones, such as pyrimidin-2-ylamides of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids, differ in substitution patterns but share the dihydroquinoline scaffold. Key distinctions include:
2-Hydroxy-1,4-naphthoquinone
Comparatively:
- Reactivity: The naphthoquinone’s conjugated system enables redox cycling, contributing to cytotoxicity, whereas the dihydroquinoline’s partial saturation may limit oxidative stress induction.
- Toxicity: 2-Hydroxy-1,4-naphthoquinone exhibits higher acute toxicity (e.g., aquatic LC₅₀ < 10 mg/L), whereas dihydroquinoline esters are typically less hazardous, though detailed toxicological data for the butyl ester is lacking .
Table 2. Key Structural and Functional Comparisons
| Compound Class | Core Structure | Key Features | Biological Relevance |
|---|---|---|---|
| Butyl Ester | Dihydroquinoline | High lipophilicity, ester group | Antimicrobial potential |
| Ethyl Ester Derivatives | Dihydroquinoline | Moderate solubility, varied substituents | Antibacterial agents |
| 4-Hydroxy-2-quinolones | Quinolone | Metabolic stability, no ester | Antibiotic precursors |
| 2-Hydroxy-1,4-naphthoquinone | Naphthoquinone | Redox-active, cytotoxic | Industrial/biological toxicity |
Q & A
Basic: What are the recommended synthetic routes for Butyl 2-hydroxy-1,2-dihydroquinoline-4-carboxylate, and how can reaction yields be optimized?
Methodological Answer:
Synthetic routes typically involve esterification of 2-hydroxy-1,2-dihydroquinoline-4-carboxylic acid with butanol under acidic catalysis. To optimize yields:
- Reaction Design: Use quantum chemical calculations (e.g., reaction path searches) to identify energetically favorable intermediates and transition states .
- Experimental Feedback: Employ iterative adjustments of catalysts (e.g., sulfuric acid vs. p-toluenesulfonic acid) and solvent systems (e.g., toluene vs. DMF) to minimize side reactions. Monitor progress via TLC or HPLC .
- Purification: Utilize column chromatography or recrystallization (solvent selection based on polarity gradients) to isolate the esterified product.
Basic: What analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- Structural Confirmation:
- NMR Spectroscopy: Compare H and C NMR peaks with reference data for quinoline derivatives (e.g., chemical shifts for aromatic protons at δ 7.2–8.5 ppm) .
- FT-IR: Validate ester C=O stretching vibrations (~1720 cm) and hydroxyl O-H stretches (~3400 cm) .
- Purity Assessment:
- HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1% threshold) .
- Melting Point Analysis: Compare observed values (e.g., 156–160°C) against literature data to detect solvate formation .
Advanced: How can computational modeling be integrated into the design of novel derivatives of this compound?
Methodological Answer:
- Virtual Screening:
- Perform density functional theory (DFT) calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity of substituents .
- Use molecular docking to assess binding affinities for target proteins (e.g., enzymes in inflammation pathways) .
- Reaction Optimization:
- Apply machine learning algorithms to historical reaction data (e.g., solvent polarity, temperature) to predict optimal conditions for derivatization .
- Validation: Cross-reference computational predictions with experimental spectroscopic and kinetic data to refine models .
Advanced: What methodologies are recommended for resolving contradictions in experimental data related to the compound's reactivity?
Methodological Answer:
- Root-Cause Analysis:
- Reproducibility Checks: Standardize protocols for variables like moisture levels (use anhydrous solvents) and oxygen exclusion (argon/vacuum environments) .
- Cross-Technique Validation: Compare kinetic data (e.g., reaction rates) with computational simulations (e.g., transition state energies) to identify discrepancies .
- Data Triangulation:
- Combine HPLC purity profiles, NMR structural data, and mass spectrometry to rule out impurities or degradation products .
- Collaborative Frameworks: Adopt interdisciplinary approaches (e.g., combining synthetic chemistry with data science) to reconcile conflicting results .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Exposure Mitigation:
- Use fume hoods to prevent inhalation of vapors during synthesis .
- Wear nitrile gloves and safety goggles to avoid skin/eye contact; rinse immediately with water for 15 minutes if exposed .
- Storage:
- Store in airtight containers under inert gas (N) to prevent hydrolysis or oxidation .
- Maintain temperature-controlled environments (e.g., 2–8°C for long-term stability) .
Advanced: How can reaction fundamentals and reactor design principles be applied to scale up the synthesis of this compound?
Methodological Answer:
- Kinetic Modeling:
- Determine rate laws via batch experiments under varying temperatures (e.g., Arrhenius plots) to optimize heat transfer in larger reactors .
- Reactor Selection:
- Use continuous-flow reactors to enhance mixing efficiency and reduce exothermic risks compared to batch systems .
- Separation Engineering:
- Implement membrane technologies (e.g., nanofiltration) for in-line purification, reducing downstream processing time .
Advanced: What strategies are effective for analyzing the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Studies:
- Expose the compound to pH gradients (2–12) and elevated temperatures (40–80°C) for 1–4 weeks. Monitor degradation via HPLC and mass spectrometry .
- Mechanistic Insights:
- Use DFT calculations to predict hydrolysis pathways (e.g., ester cleavage under acidic/basic conditions) .
- Formulation Adjustments:
- Add stabilizers (e.g., antioxidants like BHT) if degradation is observed in oxidative environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
